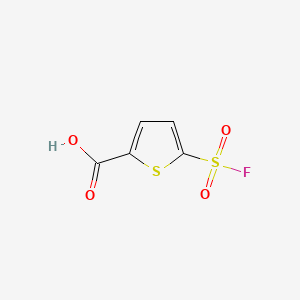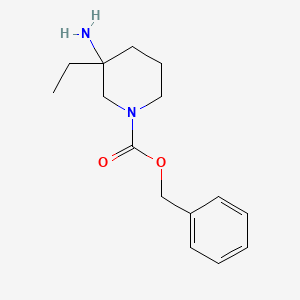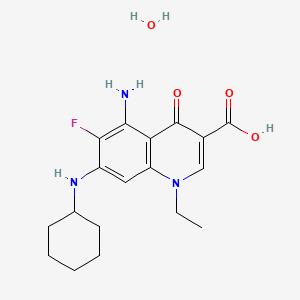
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate (TBOC) is an organic compound belonging to the family of tert-butyl carbamates. It is a colorless liquid with a boiling point of 138°C and a melting point of -50°C. TBOC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various compounds. It has been used in the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. TBOC has also been investigated for its potential use as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Applications De Recherche Scientifique
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, pharmaceuticals, and other related compounds. It has also been used in the synthesis of polymers, polysaccharides, and other materials. In addition, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate has been used as a catalyst in chemical reactions and as a reagent in the synthesis of various compounds.
Mécanisme D'action
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate acts as an alkylating agent in the synthesis of various compounds. In the presence of a base, it reacts with a variety of nucleophiles to form a carbamate ester. The carbamate ester can then be used in the synthesis of various compounds, including peptide-based drugs and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate are not well understood. However, it is known to be a potent alkylating agent, and it has been shown to have mutagenic and carcinogenic properties in animal studies. It has also been shown to be toxic to certain types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in laboratory experiments is its low cost and availability. It is also relatively easy to use and can be stored at room temperature. However, it is important to note that tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate is a potent alkylating agent and can be toxic if not handled properly.
Orientations Futures
The potential applications of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate in the synthesis of various compounds and materials are still being explored. One potential future direction is the use of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate as a catalyst in chemical reactions. Additionally, tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate could be used in the synthesis of polymers, polysaccharides, and other materials. Furthermore, further research could be done to better understand the biochemical and physiological effects of tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and to develop methods for its safe and effective use in laboratory experiments.
Méthodes De Synthèse
Tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with isopropylcyclopropane in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction produces tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate and isopropyl bromide as the major products.
Propriétés
IUPAC Name |
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSSQQHQETZFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)

![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)

